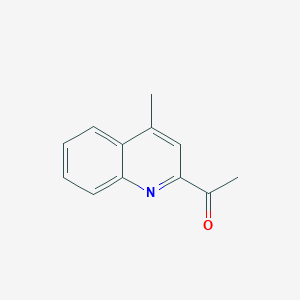

1-(4-Methylquinolin-2-yl)ethanone

Description

Properties

CAS No. |

65037-59-4 |

|---|---|

Molecular Formula |

C12H11NO |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1-(4-methylquinolin-2-yl)ethanone |

InChI |

InChI=1S/C12H11NO/c1-8-7-12(9(2)14)13-11-6-4-3-5-10(8)11/h3-7H,1-2H3 |

InChI Key |

KEIHNWKARNYNRS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC2=CC=CC=C12)C(=O)C |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-(4-methylquinolin-2-yl)ethanone typically involves the reaction of 4-methylquinoline with acetyl chloride or acetic anhydride under appropriate conditions. The product can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry. For example, NMR spectra provide insights into the chemical environment of hydrogen atoms in the molecule, confirming the structure of the compound .

Antibacterial Properties

Recent studies have indicated that 1-(4-methylquinolin-2-yl)ethanone exhibits antibacterial activity against various strains of bacteria. For instance, a study synthesized a series of quinoline derivatives, including this compound, which were tested for their antibacterial efficacy. The results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibacterial agents .

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. Research involving derivatives of quinoline-based compounds demonstrated that certain modifications to the structure of 1-(4-methylquinolin-2-yl)ethanone could enhance its efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro assays indicated that some derivatives exhibited significant activity, warranting further investigation into their mechanisms of action and potential for therapeutic use .

Drug Development

1-(4-Methylquinolin-2-yl)ethanone serves as an essential building block in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been explored for their roles in drug design, particularly in developing compounds targeting various diseases such as cancer and infectious diseases. The structural diversity offered by this compound allows for modifications that can enhance pharmacological properties while reducing toxicity .

Quinoline Derivatives as Anticancer Agents

Quinoline derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Compounds derived from 1-(4-methylquinolin-2-yl)ethanone have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. These studies suggest that certain modifications can lead to improved selectivity and potency against cancer cells .

Case Studies and Research Findings

Preparation Methods

Friedländer Quinoline Synthesis Using Poly(phosphoric acid) (PPA)

One of the most effective and widely used methods for synthesizing quinoline derivatives such as 1-(4-methylquinolin-2-yl)ethanone is the Friedländer synthesis. This classical method involves the condensation of 2-aminobenzaldehyde or 2-aminobenzophenone derivatives with ketones or diketones under acidic conditions.

- Reagents: 2-aminoacetophenone derivatives (or analogs) and appropriate ketones.

- Catalyst: Poly(phosphoric acid) (PPA), often freshly prepared by mixing phosphorus pentoxide (P2O5) with phosphoric acid (H3PO4).

- Conditions: Solvent-free heating at approximately 90 °C for 1 hour.

- Workup: Reaction completion monitored by thin-layer chromatography (TLC); quenching with saturated sodium carbonate solution; extraction with dichloromethane; drying over anhydrous sodium sulfate; purification by recrystallization.

- A related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, was synthesized by heating the corresponding aminoketone with pentan-2,3-dione in the presence of PPA without solvent at 90 °C for 1 hour, yielding 82% product after purification.

- This method can be adapted for 1-(4-methylquinolin-2-yl)ethanone by using 4-methyl-2-aminobenzophenone or similar precursors and acetyl-containing ketones.

- The solvent-free and catalyst-assisted approach offers high yields and purity with minimal environmental impact.

Palladium-Catalyzed Cross-Coupling and Subsequent Functional Group Transformations

Another synthetic route involves palladium-catalyzed coupling reactions to construct the quinoline framework followed by functionalization steps to introduce the ethanone moiety.

- Starting Materials: 2-chloroquinoline derivatives and appropriate nucleophiles.

- Catalyst System: Pd(PPh3)4 with bases such as Na2CO3 in mixed solvents (e.g., 1,2-dimethoxyethane and water).

- Subsequent Steps: Reduction (e.g., NaBH4 in ethanol), chlorination (e.g., SOCl2 in dichloromethane), and alkylation or acylation reactions.

- Purification: Silica gel chromatography and recrystallization.

- A multi-step synthesis involving 2-chloroquinoline and subsequent functional group manipulations was used to prepare quinoline derivatives with various substituents, including methyl and ethanone groups, with moderate to good yields.

- This method provides flexibility in modifying the quinoline core and installing the ethanone group at the 2-position.

- It allows for the introduction of diverse substituents, including the 4-methyl group, via appropriate choice of starting materials.

Copper-Catalyzed Three-Component Reactions for Quinoline Derivatives

A more recent and operationally simple method involves copper-catalyzed three-component reactions, which can generate quinoline derivatives under mild conditions.

- Reactants: 1-(2-aminophenyl)ethan-1-ones, sulfonyl azides, and terminal ynones.

- Catalyst: Copper catalyst facilitating CuAAC (copper-catalyzed azide-alkyne cycloaddition) and ring-opening processes.

- Conditions: Mild, base-free reaction conditions.

- Outcome: Formation of (Z)-1,2-dihydro-2-iminoquinolines, which can be further transformed to quinoline derivatives.

- This method was applied to synthesize various quinoline derivatives with high efficiency and selectivity, demonstrating flexibility for structural modifications.

- Although primarily used for 2-iminoquinolines, this method can be adapted for derivatives like 1-(4-methylquinolin-2-yl)ethanone through subsequent functional group interconversions.

- Offers an alternative to classical methods with operational simplicity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedländer Synthesis with PPA | 2-aminoacetophenone + ketones | Poly(phosphoric acid), 90 °C, solvent-free | ~80-85 | High yield, solvent-free, simple | Requires high temperature |

| Pd-Catalyzed Cross-Coupling | 2-chloroquinoline + nucleophiles | Pd(PPh3)4, Na2CO3, various solvents | 20-60 | Versatile, allows diverse substituents | Multi-step, moderate yield |

| Copper-Catalyzed Three-Component | 1-(2-aminophenyl)ethan-1-ones + azides + ynones | Cu catalyst, mild, base-free | Not specified | Mild conditions, operationally simple | Limited to iminoquinolines initially |

Research Findings and Notes

- The Friedländer synthesis using PPA is highly effective for synthesizing 2-acetylquinoline derivatives, including those with 4-methyl substitution, due to the strong acidic environment facilitating cyclization and dehydration steps.

- Pd-catalyzed methods offer modular approaches but may require multiple steps and careful purification, impacting overall efficiency.

- Copper-catalyzed multi-component reactions represent innovative strategies that can be adapted for quinoline derivatives synthesis, enhancing structural diversity and potentially simplifying synthetic routes.

- Analytical characterization of products typically involves FT-IR, 1H and 13C NMR spectroscopy, and sometimes X-ray crystallography to confirm structure and purity.

- Density functional theory (DFT) calculations have been used to optimize geometries and predict reactive sites in quinoline derivatives, aiding in understanding reactivity and guiding synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methylquinolin-2-yl)ethanone, and what are their respective yields and limitations?

- Answer : The compound can be synthesized via Friedel-Crafts acylation of 4-methylquinoline with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions, yielding ~60–70% . Alternative routes include palladium-catalyzed cross-coupling reactions, which offer regioselectivity but require stringent oxygen-free conditions and specialized ligands (e.g., biphenylphosphines) . Limitations include sensitivity to moisture, competing side reactions (e.g., over-acylation), and challenges in purifying quinoline derivatives due to their high polarity.

Q. Which spectroscopic techniques are most effective for characterizing 1-(4-Methylquinolin-2-yl)ethanone, and what key spectral features should researchers anticipate?

- Answer :

- IR Spectroscopy : Expect strong C=O stretching at ~1680–1700 cm⁻¹ and aromatic C-H vibrations at ~3000–3100 cm⁻¹. Solvent artifacts (e.g., CCl₄ at ~1550 cm⁻¹) must be subtracted .

- NMR : ¹H NMR will show a singlet for the acetyl methyl group (~2.6 ppm) and distinct aromatic protons split by the quinoline ring’s anisotropy. ¹³C NMR confirms the ketone carbon at ~200 ppm .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 199 and fragmentation patterns (e.g., loss of CO from the acetyl group) .

Q. How can researchers screen 1-(4-Methylquinolin-2-yl)ethanone for biological activity in antimicrobial assays?

- Answer : Use standardized microdilution assays (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dissolve the compound in DMSO (≤1% v/v) and test concentrations from 1–256 µg/mL. Include positive controls (e.g., ciprofloxacin) and monitor optical density at 600 nm for 24 hours. Synergistic studies with β-lactams may reveal enhanced activity due to quinoline’s efflux pump inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 1-(4-Methylquinolin-2-yl)ethanone in Friedel-Crafts acylations?

- Answer :

- Temperature : Conduct reactions at 0–5°C to minimize side reactions (e.g., polyacylation).

- Solvent : Use nitrobenzene or dichloromethane for better Lewis acid solubility.

- Catalyst : Screen alternative catalysts (e.g., FeCl₃ or ionic liquids) for greener synthesis.

- Workup : Quench with ice-cold HCl to precipitate AlCl₃ complexes, followed by column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers resolve contradictions in crystallographic data for 1-(4-Methylquinolin-2-yl)ethanone derivatives?

- Answer : Use SHELXL for refinement and validate structures with PLATON to check for twinning, disorder, or missed symmetry . For ambiguous electron density, employ DFT calculations (e.g., Gaussian09) to compare theoretical and experimental bond lengths. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions .

Q. What computational methods are recommended for predicting the reactivity of 1-(4-Methylquinolin-2-yl)ethanone in novel reaction environments?

- Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) for accuracy .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction pathways using GROMACS.

- QSPR Models : Leverage CC-DPS databases to correlate substituent effects with reaction outcomes .

Q. How can biocatalytic synthesis be applied to 1-(4-Methylquinolin-2-yl)ethanone for sustainable production?

- Answer : Screen microbial oxidases (e.g., Aspergillus spp.) for regioselective oxidation of 1-(4-Methylquinolin-2-yl)ethanol. Optimize pH (6.5–7.5), temperature (30–37°C), and cofactor recycling (e.g., NADH/NAD⁺ systems). Use fed-batch reactors to mitigate substrate inhibition and monitor conversion via HPLC .

Q. What strategies address discrepancies between theoretical and experimental UV-Vis spectra of 1-(4-Methylquinolin-2-yl)ethanone?

- Answer : Re-examine solvent effects (e.g., polarity-induced shifts) using TD-DFT with implicit solvation models (e.g., COSMO). Compare with experimental data in multiple solvents (e.g., MeOH, hexane). For charge-transfer bands, validate transition dipole moments with multi-reference methods (e.g., CASSCF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.